3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the benzodioxole and pyran rings, followed by their functionalization and coupling.
Benzodioxole Synthesis: The benzodioxole ring can be synthesized through the condensation of catechol with methoxyacetaldehyde under acidic conditions.
Pyran Synthesis: The pyran ring is often synthesized via the cyclization of a suitable precursor, such as a hydroxyketone, under basic conditions.
Coupling Reaction: The final step involves coupling the benzodioxole and pyran derivatives with the trifluoromethylphenyl group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzodioxole ring.
Reduction: Reduction reactions can target the carbonyl groups in the pyran ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like nitric acid or bromine can be used under controlled conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohols or alkanes can be formed.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide
- 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(fluoromethyl)phenyl]propanamide
Uniqueness
The unique combination of functional groups in 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide provides it with distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, can enhance its stability and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C25H22F3NO8 |
---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C25H22F3NO8/c1-12-8-17(30)20(24(32)37-12)15(10-19(31)29-14-6-4-13(5-7-14)25(26,27)28)16-9-18(33-2)22-23(21(16)34-3)36-11-35-22/h4-9,15,30H,10-11H2,1-3H3,(H,29,31) |
InChI Key |
OPIYHTSWBHWRNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC(=C4C(=C3OC)OCO4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.